3-Mercaptopropyl(dimethoxy)methyl silane
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Overview
Description
1-Propanethiol, 3-(dimethoxymethylsilyl)-, also known as 3-(dimethoxymethylsilyl)-1-propanethiol, is a bifunctional organosilane compound. It possesses a reactive organic mercapto group and a hydrolyzable inorganic methoxysilyl group. This compound is a clear, colorless to light yellow liquid with a slightly mercaptan odor . It is soluble in alcohols, ketones, and aliphatic or aromatic hydrocarbons .
Preparation Methods
The synthesis of 1-Propanethiol, 3-(dimethoxymethylsilyl)- typically involves the reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide. The reaction is carried out in an organic solvent such as toluene under reflux conditions. The product is then purified through distillation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
1-Propanethiol, 3-(dimethoxymethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to form the corresponding thiol. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The methoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Major products formed from these reactions include disulfides, sulfonic acids, and siloxane polymers .
Scientific Research Applications
1-Propanethiol, 3-(dimethoxymethylsilyl)- has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent in the synthesis of siloxane polymers and as a surface modifier for various substrates.
Biology: The compound is used in the functionalization of biomolecules and surfaces for biosensor applications.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical adhesives.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various materials
Mechanism of Action
The mechanism of action of 1-Propanethiol, 3-(dimethoxymethylsilyl)- involves the hydrolysis of the methoxysilyl group to form silanols, which can then condense to form siloxane bonds. The mercapto group can interact with various substrates, forming strong covalent bonds. These interactions are crucial for its applications in surface modification and polymer synthesis .
Comparison with Similar Compounds
Similar compounds to 1-Propanethiol, 3-(dimethoxymethylsilyl)- include:
3-Mercaptopropyltrimethoxysilane: Similar in structure but with three methoxy groups instead of two.
3-Mercaptopropylmethyldiethoxysilane: Similar but with ethoxy groups instead of methoxy groups.
3-Chloropropyltrimethoxysilane: Lacks the mercapto group but has a similar silane structure.
The uniqueness of 1-Propanethiol, 3-(dimethoxymethylsilyl)- lies in its bifunctional nature, allowing it to participate in both organic and inorganic reactions, making it highly versatile for various applications .
Properties
Molecular Formula |
C6H14O2SSi |
---|---|
Molecular Weight |
178.33 g/mol |
InChI |
InChI=1S/C6H14O2SSi/c1-7-6(8-2)10-5-3-4-9/h6,9H,3-5H2,1-2H3 |
InChI Key |
JZBQPYBQEJGASR-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CCCS |
Origin of Product |
United States |
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